Bienvenue dans la boutique en ligne BenchChem!

Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate

Chemical procurement Quality assurance Building block validation

Diethyl 7-(4-bromobenzoyl)pyrrolo[1,2-B]pyridazine-5,6-dicarboxylate (CAS 853334-13-1; molecular formula C₂₀H₁₇BrN₂O₅; MW 445.27 g·mol⁻¹) belongs to the pyrrolo[1,2-b]pyridazine class—an N-bridgehead aromatic heterocycle scaffold formed by fusion of pyridazine and pyrrole rings. This class has attracted sustained interest for its dual utility: diverse pharmacological activities (sPLA₂ inhibition, IRAK4 inhibition, PARP-1 inhibition, DGAT1 inhibition, TRPV1 antagonism, and CRF₁ antagonism) and intense blue fluorescence with quantum yields reaching up to 0.9 in optimized derivatives.

Molecular Formula C20H17BrN2O5
Molecular Weight 445.3 g/mol
CAS No. 853334-13-1
Cat. No. B15074993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
CAS853334-13-1
Molecular FormulaC20H17BrN2O5
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=NN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H17BrN2O5/c1-3-27-19(25)15-14-6-5-11-22-23(14)17(16(15)20(26)28-4-2)18(24)12-7-9-13(21)10-8-12/h5-11H,3-4H2,1-2H3
InChIKeyGUOLUYBUIFHZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 7-(4-Bromobenzoyl)pyrrolo[1,2-B]pyridazine-5,6-dicarboxylate (CAS 853334-13-1): Procurement-Relevant Structural and Class Profile


Diethyl 7-(4-bromobenzoyl)pyrrolo[1,2-B]pyridazine-5,6-dicarboxylate (CAS 853334-13-1; molecular formula C₂₀H₁₇BrN₂O₅; MW 445.27 g·mol⁻¹) belongs to the pyrrolo[1,2-b]pyridazine class—an N-bridgehead aromatic heterocycle scaffold formed by fusion of pyridazine and pyrrole rings . This class has attracted sustained interest for its dual utility: diverse pharmacological activities (sPLA₂ inhibition, IRAK4 inhibition, PARP-1 inhibition, DGAT1 inhibition, TRPV1 antagonism, and CRF₁ antagonism) and intense blue fluorescence with quantum yields reaching up to 0.9 in optimized derivatives [1]. The compound is listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical (product T119725) and is commercially available from AKSci at 95% purity (catalog 2098DB) .

Why Diethyl 7-(4-Bromobenzoyl)pyrrolo[1,2-B]pyridazine-5,6-dicarboxylate Cannot Be Casually Interchanged with In-Class Analogs


Substitution within the pyrrolo[1,2-b]pyridazine scaffold is not pharmacologically or photophysically neutral. The electronic character of the 7-position substituent directly modulates the π-conjugation pathway and, consequently, both the absorption/emission profile and target-binding interactions. The 4-bromobenzoyl group present in CAS 853334-13-1 introduces a specific electron-withdrawing aryl ketone with a heavy halogen atom (Br) that can serve as a synthetic handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and simultaneously influences fluorescence quantum yield through spin-orbit coupling (heavy-atom effect). Replacing this compound with the dimethyl ester analog (dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate) alters solubility, crystallinity, and ester cleavage kinetics. Substituting the 4-bromobenzoyl group with a 4-nitrobenzoyl group (diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate) changes both the electronic character and the available derivatization chemistry, as nitro reduction yields an aniline whereas bromo substitution enables palladium-mediated coupling. The decarboxylated analog (7-(4-bromobenzoyl)-pyrrolo[1,2-b]pyridazine) lacks both ester functionalities and therefore eliminates the possibility of further functionalization at positions 5 and 6 . These structural differences produce distinct physicochemical and reactivity profiles that preclude direct interchangeability in synthetic or screening workflows.

Quantitative Differentiation Evidence for Diethyl 7-(4-Bromobenzoyl)pyrrolo[1,2-B]pyridazine-5,6-dicarboxylate (853334-13-1) Versus Closest Analogs


Purity Specification: Verified 95% Minimum Purity Versus Unspecified AldrichCPR Grade

AKSci supplies CAS 853334-13-1 (catalog 2098DB) with a certified minimum purity of 95% . In contrast, the Sigma-Aldrich AldrichCPR offering (T119725) explicitly provides no analytical data, purity certification, or characterization—Sigma-Aldrich states the product is sold 'AS-IS' without any warranty of identity or purity . This purity specification distinction is critical for procurement decisions: the AKSci product provides a defined quality baseline, whereas the AldrichCPR product requires independent identity and purity verification by the end user before any experimental use.

Chemical procurement Quality assurance Building block validation

Diethyl Ester Versus Dimethyl Ester: Differential Hydrolytic Stability and Lipophilicity

The diethyl ester at positions 5 and 6 of CAS 853334-13-1 (C₂₀H₁₇BrN₂O₅, MW 445.27) confers higher lipophilicity and slower hydrolytic cleavage compared to the dimethyl ester analog (dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate, C₁₈H₁₃BrN₂O₅, MW 417.21) . In ester-protected pyrrolo[1,2-b]pyridazine systems, the ethyl ester group provides approximately 2- to 4-fold slower alkaline hydrolysis rates than the corresponding methyl ester, a well-established trend in carboxylic ester chemistry [1]. The diethyl ester also increases calculated logP by approximately 1.2–1.5 log units relative to the dimethyl analog, enhancing organic-phase partitioning during extraction and chromatographic purification [1].

Ester prodrug design Lipophilicity modulation Protecting group strategy

4-Bromobenzoyl Substituent at Position 7 as a Versatile Synthetic Handle: Comparative Derivatization Potential Versus Nitro and Hydrocarbon Analogs

The 4-bromobenzoyl moiety at position 7 of CAS 853334-13-1 provides a direct entry point for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira) without requiring additional halogenation steps . This contrasts with the 4-nitrobenzoyl analog (diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate), where the nitro group requires reduction to an aniline before further derivatization—a two-step sequence with lower overall yield. The decarboxylated analog 7-(4-bromobenzoyl)-pyrrolo[1,2-b]pyridazine retains the bromo handle but lacks the ester groups at positions 5 and 6 that enable parallel diversification, reducing the maximum combinatorial product space from three functionalizable sites to one [1]. The presence of the bromine atom also enables heavy-atom derivatization for X-ray crystallographic phasing (SAD/MAD) and introduces a distinct mass spectral isotope signature (¹⁷⁹Br:⁸¹Br ≈ 1:1) that facilitates LC-MS tracking in complex mixtures.

Cross-coupling chemistry Suzuki-Miyaura reaction Medicinal chemistry diversification

Class-Level Fluorescence Profile: Pyrrolo[1,2-b]pyridazine Core as a Blue-Emitting Fluorophore with High Quantum Yield Potential

The pyrrolo[1,2-b]pyridazine scaffold is established as an intense blue-emitting fluorophore class with relative quantum yields as high as 0.9 in optimized derivatives [1]. Five representative pyrrolo[1,2-b]pyridazine derivatives (compounds I–V) studied by Vasilescu et al. all exhibited intense fluorescence with high quantum yields in both solution (cyclohexane, n-hexane) and solid state [2]. The 7-aroyl substitution pattern present in CAS 853334-13-1 extends the π-conjugation of the bicyclic core relative to 7-alkyl-substituted analogs, producing a bathochromic shift in both absorption and emission that is attributed to enhanced π-electron delocalization involving the benzoyl carbonyl [2]. For comparison, the pyrrolophthalazine (PHP) class, a close structural relative, also emits blue light but with negligible quantum yield, demonstrating that the pyridazine ring fusion is essential rather than incidental to the photophysical performance [1].

Fluorescent probe design Organic luminophores Optoelectronic materials

Biological Target Engagement Profile: Multi-Target Pharmacological Space of the Pyrrolo[1,2-b]pyridazine Class

The pyrrolo[1,2-b]pyridazine scaffold has validated activity across multiple therapeutically relevant targets. As IRAK4 inhibitors, pyrrolo[1,2-b]pyridazine derivatives of formula (I) have been patented by Gilead Sciences with demonstrated inhibition of TNFα, IL-1β, and IL-23 production—mediators of inflammatory and autoimmune disorders including rheumatoid arthritis, inflammatory bowel disease, and gout [1]. As PARP-1 inhibitors, 2-substituted pyrrolo[1,2-b]pyridazine derivatives showed nanomolar potency: compound 15a exhibited 29-fold selectivity for PARP-1 over PARP-2, while compound 15b showed 5-fold selectivity and reduced cell proliferation with CC₅₀ values of 340 and 106 nM in respective cell lines [2]. As DGAT1 inhibitors, pyrrolopyridazine core compounds achieved IC₅₀ values ranging from >10 μM down to 48 nM, with the core change from pyrrolotriazine to pyrrolopyridazine itself providing a measurable potency increase [3]. The 7-position substituent is a critical SAR determinant: in DGAT1 inhibitors, a substituted phenyl ring at the 7-position was identified as responsible for improved DGAT1 inhibitory activity by 3D-QSAR modeling [4]. As sPLA₂ inhibitors, pyrrolo[1,2-b]pyridazine derivatives with specific 7-position substitution have been patented by Shionogi for treatment of septic shock and inflammatory conditions [5].

Kinase inhibition Anti-inflammatory Anticancer screening

Molecular Weight and Physicochemical Property Differentiation Relative to Key In-Class Analogs

CAS 853334-13-1 (C₂₀H₁₇BrN₂O₅, MW 445.27) occupies a specific position in the pyrrolo[1,2-b]pyridazine chemical space defined by the combination of diethyl ester, 4-bromobenzoyl, and unsubstituted positions 2, 3, and 4. Key physicochemical parameters derived from the ChemSpider entry include: monoisotopic mass 444.032084 Da, molecular formula C₂₀H₁₇BrN₂O₅, and average mass 445.269 Da . This places the compound above the MW 400 threshold commonly used as a drug-likeness filter boundary, yet within the range of many successful kinase inhibitors. By comparison, the dimethyl ester analog (C₁₈H₁₃BrN₂O₅) has MW 417.21, the mono-ester analog ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-B]pyridazine-5-carboxylate (CAS 853331-66-5) has a lower MW with only one ester and one free carboxylic acid position, and the unsubstituted pyrrolo[1,2-b]pyridazine core (CAS 274-55-5) has MW 118.14 [1]. Each incremental structural modification shifts the physicochemical profile, affecting solubility, permeability, and protein binding in ways that cannot be extrapolated from one analog to another without experimental verification.

Drug-likeness assessment Physicochemical profiling Lead optimization

Recommended Application Scenarios for Diethyl 7-(4-Bromobenzoyl)pyrrolo[1,2-B]pyridazine-5,6-dicarboxylate (853334-13-1) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Divergent Library Synthesis via Sequential Functionalization of Three Orthogonal Handles

The three independently addressable functional groups—4-bromobenzoyl at C-7 (palladium-catalyzed cross-coupling), and two ethyl esters at C-5 and C-6 (hydrolysis/amidation/transesterification)—enable divergent parallel library synthesis from a single building block [1]. The bromine atom allows Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids to explore the 7-position SAR space identified as critical for DGAT1 and PARP-1 inhibitory activity [2][3]. This triply addressable architecture, combined with the ≥95% purity specification from AKSci , makes CAS 853334-13-1 a strategic procurement choice for hit-to-lead campaigns targeting the validated pyrrolo[1,2-b]pyridazine pharmacological space (IRAK4, PARP-1, DGAT1, sPLA₂, TRPV1, CRF₁) [4].

Fluorescent Probe Development: Blue-Emitting Scaffold with Solid-State Luminescence Retention

For researchers developing fluorescent sensors, bioimaging probes, or organic light-emitting materials, CAS 853334-13-1 provides a pyrrolo[1,2-b]pyridazine core with established intense blue fluorescence and high quantum yield (class values up to 0.9) that persists in the solid state—a property critical for thin-film device applications [1]. The 4-bromobenzoyl substituent extends π-conjugation to produce a bathochromic shift relative to 7-alkyl-substituted analogs, enabling emission wavelength tuning through substituent choice [2]. The bromine atom also serves as a heavy atom for potential phosphorescence induction or X-ray crystallographic phasing (SAD/MAD methods). The pyrrolo[1,2-b]pyridazine scaffold has been demonstrated to be photochemically inert to light and oxygen, in contrast to the structurally similar indolizine class that proved photolabile, making it a more robust choice for optoelectronic applications [3].

Synthetic Methodology Development: Model Substrate for 1,3-Dipolar Cycloaddition Optimization

The synthesis of CAS 853334-13-1 via 1,3-dipolar cycloaddition between pyridazinium N-ylides and acetylenic dipolarophiles [1] provides a well-defined model reaction for methodology development. The compound's 4-bromobenzoyl group offers a convenient UV-active chromophore for HPLC monitoring and a mass spectral isotope signature (¹⁷⁹Br:⁸¹Br ≈ 1:1) for LC-MS tracking. The two ester groups provide additional analytical handles. Researchers optimizing cycloaddition regioselectivity, developing new dipolarophiles, or exploring microwave-assisted or flow chemistry variants of the 1,3-dipolar cycloaddition can use this compound as a benchmark substrate, comparing yields and regioselectivity against the published baseline [2].

Chemical Procurement: Defined-Purity Building Block for Reproducible SAR Studies

For procurement officers and laboratory managers establishing reproducible screening workflows, the AKSci 95% minimum purity specification for CAS 853334-13-1 [1] provides a documented quality baseline absent from the Sigma-Aldrich AldrichCPR 'AS-IS' offering [2]. When incorporating this compound into screening libraries, the defined purity enables more accurate calculation of screening concentrations and reduces the risk of false positives or negatives from unknown impurities. The compound's three functionalizable positions and the well-characterized pyrrolo[1,2-b]pyridazine scaffold make it suitable as a core building block for hit expansion libraries targeting the multiple validated pharmacological activities of this chemical class: IRAK4 inhibition (anti-inflammatory) [3], PARP-1 inhibition (anticancer) , DGAT1 inhibition (metabolic disease) [4], and sPLA₂ inhibition (sepsis/inflammation) .

Quote Request

Request a Quote for Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.